

# An In-depth Technical Guide to [3-(2-Pyrimidinyloxy)phenyl]methanol

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## Compound of Interest

Compound Name: [3-(2-Pyrimidinyloxy)phenyl]methanol

Cat. No.: B1303014

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **[3-(2-Pyrimidinyloxy)phenyl]methanol**. The information is curated for professionals in the fields of chemical research and drug development.

## Chemical Identity and Nomenclature

The compound with the common name **[3-(2-Pyrimidinyloxy)phenyl]methanol** is systematically named in accordance with IUPAC nomenclature.

IUPAC Name: (3-(Pyrimidin-2-yloxy)phenyl)methanol

Synonyms:

- 3-(2-Pyrimidinyloxy)benzyl alcohol
- m-(Pyrimidin-2-yloxy)benzyl alcohol

Molecular Structure:

Caption: Chemical structure of (3-(Pyrimidin-2-yloxy)phenyl)methanol.

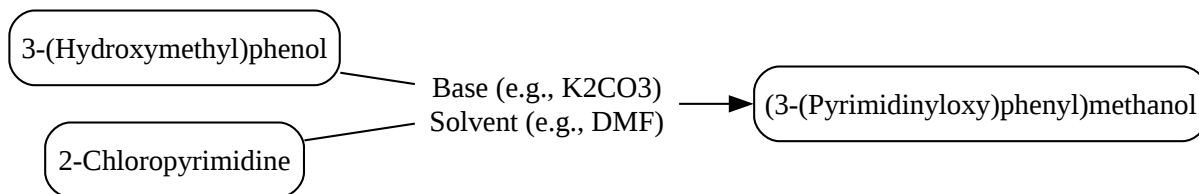
Table 1: Chemical Identifiers and Properties

Property	Value
CAS Number	82440-25-3
Molecular Formula	C <sub>11</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	202.21 g/mol
Appearance	White to off-white solid
Melting Point	147-150 °C

## Synthesis and Experimental Protocols

The synthesis of (3-(Pyrimidinyloxy)phenyl)methanol can be achieved through a nucleophilic aromatic substitution reaction. A general protocol is outlined below, based on established methods for the preparation of aryl pyrimidinyl ethers.

Reaction Scheme:



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Caption: General synthetic scheme for (3-(Pyrimidinyloxy)phenyl)methanol.

Experimental Protocol: Synthesis of (3-(Pyrimidinyloxy)phenyl)methanol

- Materials:
  - 3-(Hydroxymethyl)phenol
  - 2-Chloropyrimidine

- Potassium carbonate ( $K_2CO_3$ ), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ )
- Procedure:
  - To a solution of 3-(hydroxymethyl)phenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
  - Stir the mixture at room temperature for 30 minutes.
  - Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.
  - Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
  - After completion, cool the reaction mixture to room temperature and pour it into water.
  - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
  - Combine the organic layers and wash with brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, (3-(Pyrimidinyl)oxy)phenylmethanol.
- Characterization:
  - The structure and purity of the synthesized compound should be confirmed by analytical techniques such as  $^1H$  NMR,  $^{13}C$  NMR, and mass spectrometry.

## Potential Biological Activity and Signaling Pathways

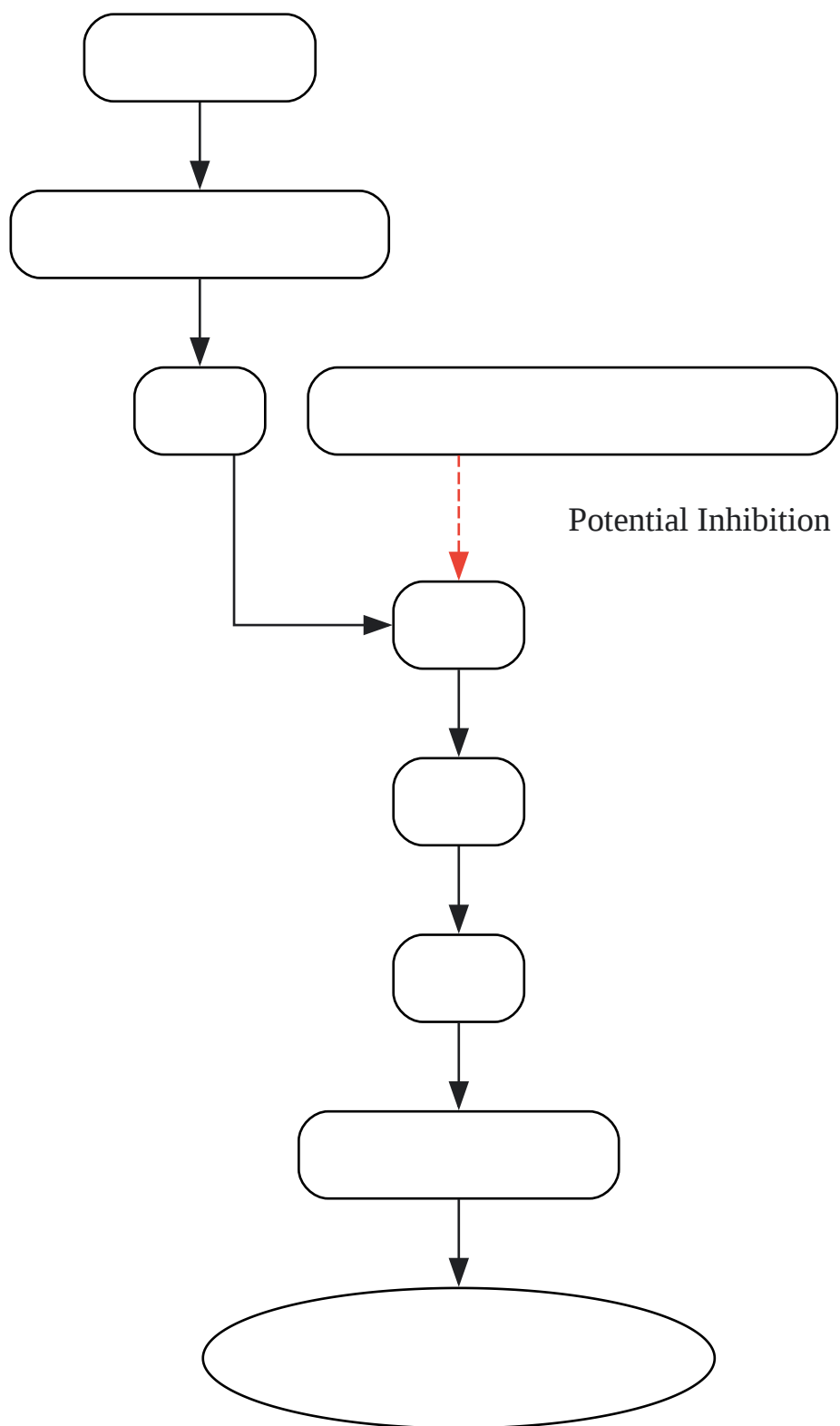
While specific biological data for (3-(Pyrimidinyl)oxy)phenyl)methanol is not extensively reported in the public domain, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyrimidine have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Table 2: Biological Activities of Structurally Related Pyrimidine Derivatives

Compound Class	Biological Activity	Target/Pathway (Example)	Reference IC <sub>50</sub> /EC <sub>50</sub>
Pyridyl Pyrimidine Derivatives	Anticancer	Hedgehog Signaling Pathway (Smoothered inhibitor)	Varies with substitution
Pyrido[2,3-d]pyrimidine Derivatives	Anticancer	EGFR Kinase Inhibitor	Varies with substitution
Thieno[2,3-d]pyrimidine Derivatives	Anticancer	EGFRL858R/T790M Inhibitor	Varies with substitution
Furo[2,3-d]pyrimidine Derivatives	Kinase Inhibition	Various Protein Kinases	Varies with substitution

Given the prevalence of pyrimidine-containing compounds as kinase inhibitors, it is plausible that (3-(Pyrimidinyl)oxy)phenyl)methanol could exhibit activity against certain protein kinases. A hypothetical signaling pathway that could be investigated is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in cancer.

Hypothetical Signaling Pathway for Investigation:



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Caption: Hypothetical inhibition of the MAPK signaling pathway.

## Conclusion and Future Directions

(3-(Pyrimidinyloxy)phenyl)methanol is a readily synthesizable molecule containing a privileged pyrimidine scaffold. While its specific biological functions are yet to be fully elucidated, its structural similarity to known pharmacologically active compounds, particularly kinase inhibitors, suggests it as a candidate for further investigation in drug discovery programs. Future research should focus on its synthesis, purification, and comprehensive biological evaluation against a panel of disease-relevant targets, such as protein kinases involved in cancer and inflammatory diseases. The detailed experimental protocols and structured data presented in this guide provide a solid foundation for such research endeavors.

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